molecular formula C24H20O8 B11166696 isopropyl 2-{[3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate

isopropyl 2-{[3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate

Cat. No.: B11166696
M. Wt: 436.4 g/mol
InChI Key: ZVZVODBOSPFNBQ-UHFFFAOYSA-N
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Description

This compound is a bis-coumarin derivative featuring two 2H-chromen-2-one (coumarin) cores linked via an isopropyl acetoxy group. The structure includes a methoxy substituent at position 7 and oxo groups at positions 2 and 4 of the coumarin rings. Such derivatives are typically synthesized via nucleophilic substitution or condensation reactions, leveraging coumarin’s hydroxyl groups for functionalization .

Properties

Molecular Formula

C24H20O8

Molecular Weight

436.4 g/mol

IUPAC Name

propan-2-yl 2-[3-(7-methoxy-2-oxochromen-4-yl)-2-oxochromen-7-yl]oxyacetate

InChI

InChI=1S/C24H20O8/c1-13(2)30-23(26)12-29-16-5-4-14-8-19(24(27)32-20(14)10-16)18-11-22(25)31-21-9-15(28-3)6-7-17(18)21/h4-11,13H,12H2,1-3H3

InChI Key

ZVZVODBOSPFNBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=O)OC4=C3C=CC(=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 2-{[3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate typically involves the esterification of acetic acid derivatives with coumarin-based intermediates. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Isopropyl 2-{[3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of isopropyl 2-{[3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

a) Propan-2-yl {[3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate (CAS 329225-85-6)
  • Structure : Contains a 4-chlorophenyl group at position 3 and a single 4-oxo coumarin core.
  • Key Differences: Lacks the bis-coumarin framework and methoxy group of the target compound.
  • Molecular Weight : 372.8 g/mol (C₂₀H₁₇ClO₅).
b) Isopropyl 2-((3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate (CAS 610765-01-0)
  • Structure : Features a dihydrobenzodioxin substituent and ethyl/methyl groups on the coumarin.
  • Key Differences : The dihydrobenzodioxin moiety introduces a fused aromatic system, altering π-π stacking interactions. The ethyl and methyl groups may reduce steric hindrance compared to the target compound’s methoxy group .
  • Molecular Weight : ~436.4 g/mol (estimated from C₂₄H₂₄O₇).
c) Ethyl 2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
  • Structure: A monocoumarin with a methyl group at position 4 and an ethyl ester.
  • Key Differences : Simpler structure with a single coumarin core. The ethyl ester confers lower lipophilicity (logP ~2.1) compared to the isopropyl group in the target compound .
  • Synthesis : Prepared via K₂CO₃-mediated alkylation of 7-hydroxy-4-methylcoumarin with ethyl chloroacetate (81–82% yield) .

Functional Group Modifications

a) 2-[(8-Methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic Acid (CAS 428822-69-9)
  • Structure : Carboxylic acid derivative with methyl and propyl substituents.
  • Key Differences : The free carboxylic acid group increases hydrophilicity (logP ~1.5), contrasting with the esterified target compound. This modification impacts bioavailability and metabolic stability .
  • Molecular Weight : 276.29 g/mol (C₁₅H₁₆O₅).
b) Ethyl 2-((6-((2-(2-Cyanoacetyl)hydrazono)methyl)-5-methoxy-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate
  • Structure: Includes a cyanoacetyl hydrazone side chain.

Biological Activity

Isopropyl 2-{[3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate is a complex organic compound that belongs to a class of molecules known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C21H21O7
  • Molecular Weight : 385.39 g/mol
  • IUPAC Name : this compound

The presence of chromene and methoxy groups in its structure contributes to its biological activity, particularly in terms of antioxidant and anti-inflammatory properties.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit a range of biological activities:

  • Antioxidant Activity : Many chromene derivatives have shown significant antioxidant properties, which help in reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Studies suggest that these compounds can inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.
  • Anticancer Potential : Certain analogs have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Antimicrobial Activity : Some derivatives exhibit antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in oxidative stress and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Modulation of Signaling Pathways : It can influence key signaling pathways like NF-kB and MAPK, which are critical in inflammation and cancer progression.
  • Interaction with Cellular Targets : The compound may bind to specific cellular receptors or proteins, altering their function and leading to therapeutic effects.

Research Findings

Recent studies have highlighted the potential applications of this compound:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantReduces oxidative stress
Anti-inflammatoryInhibits COX and LOX activity
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialExhibits antibacterial properties

Case Studies

  • Antioxidant Study : A study demonstrated that a structurally similar compound reduced lipid peroxidation in rat liver cells, showcasing its potential as an antioxidant agent ( ).
  • Cancer Cell Line Research : In vitro studies on human breast cancer cells indicated that the compound induced apoptosis via caspase activation, suggesting its role as a potential anticancer agent ( ).
  • Anti-inflammatory Research : Another study showed that derivatives inhibited the production of pro-inflammatory cytokines in macrophages, supporting their use in treating inflammatory diseases ( ).

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